3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile
Overview
Description
The compound 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile is a chemical of interest in various fields of research, particularly in the development of pharmaceutical agents. It is related to compounds that have been studied for their potential as cardioselective beta-adrenergic blocking agents, which are important in the treatment of cardiovascular diseases . The structure of this compound includes a dimethoxyphenethylamino group, which has been identified as a key moiety for achieving cardioselectivity in beta-blockers .
Synthesis Analysis
The synthesis of related aminonitriles has been explored in the literature. For instance, the preparation of 3-Aminoxy-1-aminopropane, a compound with a similar functional group arrangement, involves a three-step synthesis process that includes the catalytic tritiation of 3-aminoxypropionitrile hydrochloride . Although the synthesis of 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile is not explicitly detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis .
Molecular Structure Analysis
The molecular structure of 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile is characterized by the presence of a (3,4-dimethoxyphenethyl)amino group. This functional group has been shown to contribute significantly to the cardioselective properties of beta-blockers . The structure-activity relationships discussed in the literature highlight the importance of this group in determining the potency and selectivity of the compounds .
Chemical Reactions Analysis
The reactivity of compounds similar to 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile has been studied, particularly in the context of Michael addition reactions. For example, 3,3-dimethoxypropanenitrile undergoes Michael addition with 2-aryl acrylates to yield intermediates that can be transformed into pyrido[2,3-d]pyrimidines . This suggests that the 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile could also participate in similar reactions, potentially leading to a variety of heterocyclic compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile are not detailed in the provided papers, the properties of related aminonitriles can be inferred. For instance, the optically active aminonitriles synthesized from ketones and hydrocyanic acid are crystalline and their chirality has been characterized by 1H NMR spectroscopy . These properties are crucial for understanding the behavior of these compounds in biological systems and for the development of pharmaceuticals .
Scientific Research Applications
Cardioselective Beta-Adrenergic Blocking Agents
3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile and its derivatives have been investigated for their potential as cardioselective beta-adrenergic blocking agents. A series of 1-amino-3-aryloxy-2-propanols, including compounds with the (3,4-dimethoxyphenethyl)amino group, showed promising selectivity for cardiovascular applications. These compounds were subject to clinical trials due to their optimal potency and selectivity in this area (Hoefle et al., 1975).
Theoretical Studies on Intramolecular Bonds
In a theoretical study, derivatives of 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile were analyzed to understand the effects of intramolecular hydrogen bonds and anomeric interactions. This study contributes to the broader knowledge of nitrile chemistry and its potential applications in various fields (Fernández et al., 1992).
Synthesis of Heterocyclic Systems
The compound serves as a precursor for synthesizing various heterocyclic systems like imidazole derivatives, oxazoles, and isothiazoles. These developments in the application of 2-amino-2alkyl(aryl)propanenitriles have opened new avenues in chemical synthesis and the exploration of their biological properties (Drabina & Sedlák, 2012).
Antimicrobial Activities
Research also extends to the antimicrobial domain, where 2-arylhydrazononitriles, related to the chemical family of 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile, have been used to synthesize various heterocyclic compounds. Some of these synthesized substances displayed strong antimicrobial activities against different bacterial strains, showing the potential of these compounds in medical applications (Behbehani et al., 2011).
Synthesis of Drugs and Large-scale Applications
The compound has been highlighted in the context of large-scale synthesis, particularly for drug molecules. Its derivatives have been used in various reactions including condensation and functional group transformation, showcasing its versatility in pharmaceutical and industrial applications (Vishwanatha et al., 2013).
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-16-12-5-4-11(10-13(12)17-2)6-9-15-8-3-7-14/h4-5,10,15H,3,6,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBWWKCONMODJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380500 | |
Record name | 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile | |
CAS RN |
55982-97-3 | |
Record name | 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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